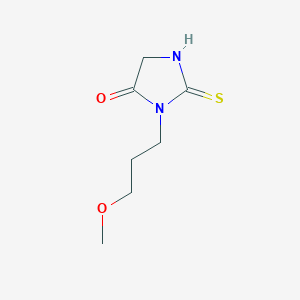
5-((3-Chloro-2-methylphenoxy)methyl)furan-2-carbaldehyde
Overview
Description
“5-((3-Chloro-2-methylphenoxy)methyl)furan-2-carbaldehyde”, commonly known as CMFC, is an organic compound. It has a molecular weight of 250.68 g/mol . This compound has gained significant attention in the scientific community due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring with a carbaldehyde group at the 2-position and a 3-chloro-2-methylphenoxy)methyl group at the 5-position . The InChI code for this compound is 1S/C13H11ClO3/c1-9-6-10 (4-5-13 (9)14)16-8-12-3-2-11 (7-15)17-12/h2-7H,8H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 250.68 g/mol . The compound is a powder at room temperature .Scientific Research Applications
Valorization of Sugars from Biomass
Research on the biphasic dehydration of sugars to furfural and 5-hydroxymethylfurfural (5-HMF) underscores the importance of solvent selection in green chemistry. These processes aim to increase the productivity of furanic chemicals while minimizing undesired side reactions. Solvent selection is critical for performance, environmental, health, and safety impacts, and downstream processing. The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is highlighted as a tool for screening solvent candidates based on the structural information of the molecules involved (Esteban, Vorholt, & Leitner, 2020).
Furan Derivatives from Plant Biomass
The conversion of plant biomass into furan derivatives is discussed as a sustainable approach to producing polymers, functional materials, and fuels. This review highlights the potential of hexose carbohydrates and lignocellulose as feedstocks for generating important furanic platform chemicals, such as HMF and its derivatives, which could serve as alternative sources for the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalytic Valorization of Furans
The application of biocatalysis in modifying furanic compounds is explored, emphasizing the challenges due to the instability of furans. This review discusses the potential of enzymes in upgrading furans through selective synthesis processes, including oxidation-reduction, esterifications, and carboligations, to create environmentally friendly products (Domínguez de María & Guajardo, 2017).
Renewable Reactants in Adhesive Systems
A study on the application of HMF and its derivatives in adhesive systems demonstrates the potential for replacing fossil-based chemicals in the wood and foundry industries. HMF is identified as a key renewable reactant for developing alternative adhesives, suggesting a path towards more sustainable industrial processes (Thoma et al., 2020).
Properties
IUPAC Name |
5-[(3-chloro-2-methylphenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c1-9-12(14)3-2-4-13(9)16-8-11-6-5-10(7-15)17-11/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMPGBIROMCRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192726 | |
| Record name | 5-[(3-Chloro-2-methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-87-1 | |
| Record name | 5-[(3-Chloro-2-methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-Chloro-2-methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B3286808.png)
![3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde](/img/structure/B3286811.png)

![3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286815.png)
![4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde](/img/structure/B3286829.png)
![4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B3286833.png)
![3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286838.png)



![Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine](/img/structure/B3286864.png)
![3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286867.png)
![3-[(3,4-Diethoxybenzyl)oxy]benzaldehyde](/img/structure/B3286872.png)

